Trifluoperazine pamoate
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Overview
Description
Trifluoperazine pamoate is a phenothiazine derivative primarily used as an antipsychotic agent. It is effective in managing schizophrenia and other psychotic disorders. This compound is known for its ability to block dopamine receptors in the brain, which helps alleviate symptoms of psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoperazine pamoate involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine in an organic solvent with a catalyst. The reaction is carried out under conditions of pH 9-12 and a temperature range of 80-120°C .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the purification of the crude product by converting it into trifluoperazine sodium oxalate, followed by conversion to trifluoperazine and subsequent reaction with pamoic acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: Trifluoperazine pamoate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Trifluoperazine pamoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used as an antipsychotic agent for treating schizophrenia and other psychotic disorders. .
Industry: Utilized in the formulation of pharmaceutical products and as a standard in analytical chemistry.
Mechanism of Action
Trifluoperazine pamoate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the release of hypothalamic and hypophyseal hormones. Additionally, it affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
- Chlorpromazine
- Chlorprothixene
- Thioridazine
- Levomepromazine
Properties
CAS No. |
52525-43-6 |
---|---|
Molecular Formula |
C44H40F3N3O6S |
Molecular Weight |
795.9 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C23H16O6.C21H24F3N3S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-3,5-8,15H,4,9-14H2,1H3 |
InChI Key |
IGEVHWMQBYOUPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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